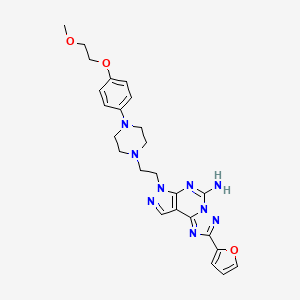
Preladénant
Vue d'ensemble
Description
Le préladénant, également connu sous le nom de SCH 420814, est un antagoniste puissant et sélectif du récepteur adénosine A2A. Il a été développé par Schering-Plough et a été étudié comme traitement potentiel de la maladie de Parkinson. Le composé a montré des résultats prometteurs lors d'essais précliniques et cliniques précoces, mais n'a pas démontré d'efficacité significative lors d'essais de phase ultérieure .
Applications De Recherche Scientifique
Chemistry: Preladenant serves as a valuable tool in studying adenosine receptor interactions and developing new receptor antagonists.
Biology: The compound is used to investigate the role of adenosine A2A receptors in various biological processes, including neurotransmission and immune response.
Medicine: Preladenant has been explored as a treatment for Parkinson’s disease, with studies focusing on its ability to reduce motor fluctuations and improve overall motor function.
Industry: The compound’s selective antagonism of adenosine A2A receptors makes it a candidate for developing new therapeutic agents for neurological and cardiovascular disorders
Mécanisme D'action
Target of Action
Preladenant is a potent and competitive antagonist of the human adenosine A2A receptor . The adenosine A2A receptor (A2aR) is the primary target of Preladenant . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in many biological processes and pathological conditions .
Mode of Action
Preladenant acts by binding to the adenosine A2A receptor, thereby inhibiting its function . It exhibits a high degree of selectivity for the A2A receptor, with a Ki value of 1.1 nM, and has over 1000-fold selectivity over other adenosine receptors . This selective antagonism of the A2A receptor is the primary mode of action of Preladenant .
Biochemical Pathways
The adenosine-A2A receptor pathway plays a significant role in various physiological processes. Adenosine binding to the A2A receptor activates the typical G protein and triggers the cAMP/PKA/CREB pathway . This pathway is involved in regulating central nervous, cardiovascular, peripheral, and immune systems . It’s important to note that the specific biochemical pathways affected by preladenant may vary depending on the cell type and the physiological context .
Pharmacokinetics
The pharmacokinetics of Preladenant involves its absorption, distribution, metabolism, and excretion (ADME). Preladenant is orally administered, and its exposure has been studied under steady-state conditions with clinical and supratherapeutic doses . The supratherapeutic dose (100 mg BID) provided a Cmax margin of 6.1-fold and AUC margin of 6.9-fold, respectively, compared with 10 mg BID .
Result of Action
The molecular and cellular effects of Preladenant’s action primarily involve the antagonism of the adenosine A2A receptor. This antagonism can lead to various effects, depending on the physiological context. For instance, in the context of Parkinson’s disease, Preladenant has been shown to significantly reduce OFF time in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .
Action Environment
The action, efficacy, and stability of Preladenant can be influenced by various environmental factors. For instance, the expression patterns of adenosine receptors can vary among cell types, which may influence the action of Preladenant . Additionally, factors such as the patient’s age and gender can also influence Preladenant exposure . .
Analyse Biochimique
Biochemical Properties
Preladenant has an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . It interacts with the adenosine A2A receptor, a protein that plays a crucial role in biochemical reactions .
Cellular Effects
Preladenant influences cell function by antagonizing the adenosine A2A receptor. This receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Preladenant exerts its effects at the molecular level by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Preladenant have been studied over time in laboratory settings. Preladenant has shown stability and no significant degradation over time
Subcellular Localization
The subcellular localization of Preladenant and its effects on activity or function are areas of active research. Preladenant is known to target the adenosine A2A receptor, which is located in various compartments or organelles within the cell .
Méthodes De Préparation
La synthèse du préladénant implique plusieurs étapes, à partir de matières premières facilement disponiblesLes conditions réactionnelles impliquent souvent l'utilisation de bases fortes, de températures élevées et de solvants spécifiques pour faciliter les transformations souhaitées .
Les méthodes de production industrielle du préladénant sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Ces méthodes peuvent impliquer des procédés à flux continu, des techniques de purification avancées et des mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Le préladénant subit diverses réactions chimiques, notamment :
Oxydation : le préladénant peut être oxydé dans des conditions spécifiques pour former les dérivés oxydés correspondants.
Réduction : les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule de préladénant.
Substitution : les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification du préladénant.
Réactifs et conditions courants : les réactifs typiques comprennent les acides et les bases forts, les agents oxydants et les agents réducteurs. Les conditions réactionnelles impliquent souvent des températures, des pressions et des atmosphères inertes contrôlées pour garantir les résultats souhaités.
Produits principaux : les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. .
4. Applications de la recherche scientifique
Chimie : le préladénant sert d'outil précieux pour étudier les interactions des récepteurs adénosine et développer de nouveaux antagonistes des récepteurs.
Biologie : le composé est utilisé pour étudier le rôle des récepteurs adénosine A2A dans divers processus biologiques, notamment la neurotransmission et la réponse immunitaire.
Médecine : le préladénant a été étudié comme traitement de la maladie de Parkinson, avec des études axées sur sa capacité à réduire les fluctuations motrices et à améliorer la fonction motrice globale.
Industrie : L'antagonisme sélectif du composé des récepteurs adénosine A2A en fait un candidat pour le développement de nouveaux agents thérapeutiques pour les troubles neurologiques et cardiovasculaires
5. Mécanisme d'action
Le préladénant exerce ses effets en se liant sélectivement au récepteur adénosine A2A et en l'antagonisant. Ce récepteur est impliqué dans la régulation de la libération de neurotransmetteurs, en particulier de la dopamine, dans le cerveau. En bloquant le récepteur A2A, le préladénant améliore la signalisation dopaminergique, ce qui peut contribuer à soulager les symptômes moteurs de la maladie de Parkinson. Les cibles moléculaires et les voies impliquées comprennent la voie striatopallidale et la modulation des niveaux d'adénosine monophosphate cyclique (AMPc) .
Comparaison Avec Des Composés Similaires
Le préladénant est comparé à d'autres antagonistes du récepteur adénosine A2A, tels que :
Istradéfylline : un autre antagoniste sélectif du récepteur A2A approuvé pour le traitement de la maladie de Parkinson. Il a montré une efficacité dans la réduction du temps « hors » chez les patients.
Tozadénant : un composé présentant une sélectivité et une puissance similaires pour le récepteur A2A, mais qui a été confronté à des défis lors du développement clinique en raison de problèmes de sécurité.
Unicité : la forte sélectivité du préladénant pour le récepteur A2A et son profil pharmacocinétique favorable en font un candidat unique parmi les antagonistes des récepteurs adénosine. .
Propriétés
IUPAC Name |
4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWJKSSUANMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191219 | |
| Record name | Preladenant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377727-87-2 | |
| Record name | Preladenant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377727-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Preladenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0377727872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Preladenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Preladenant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRELADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950O97NUPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)
![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)

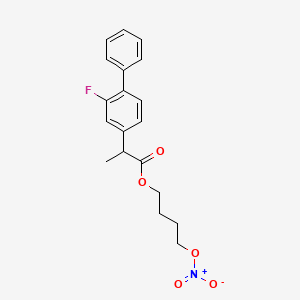
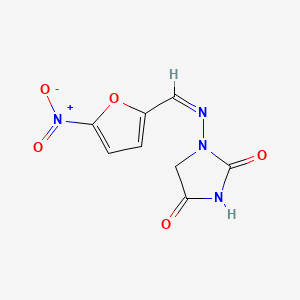

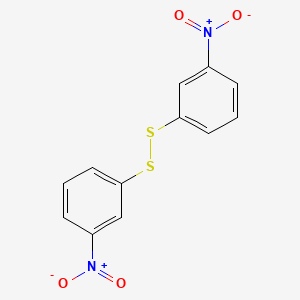
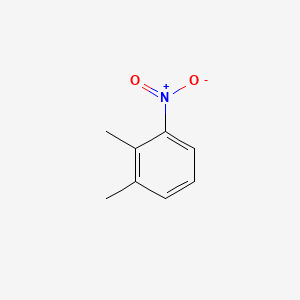
![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)
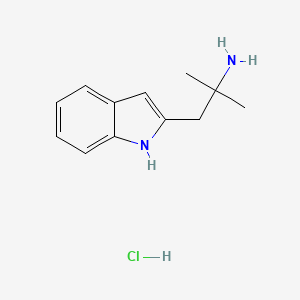
![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)
